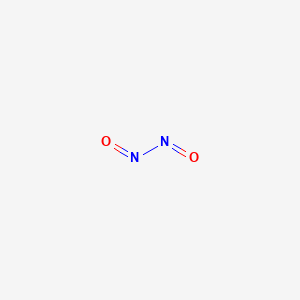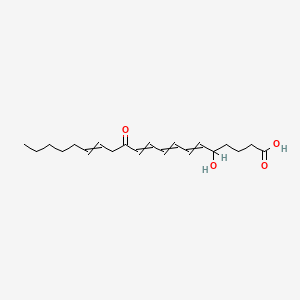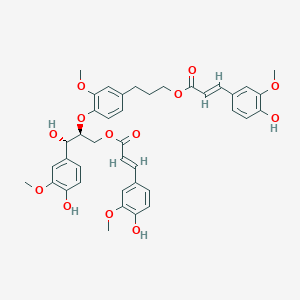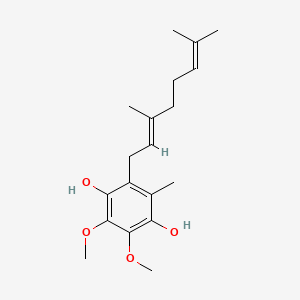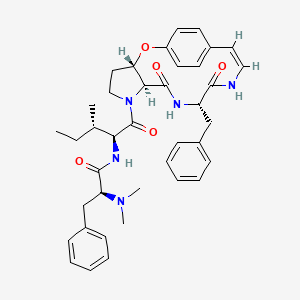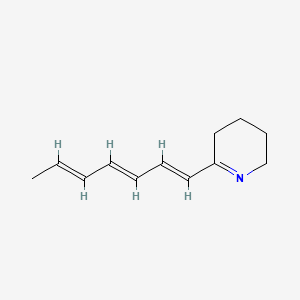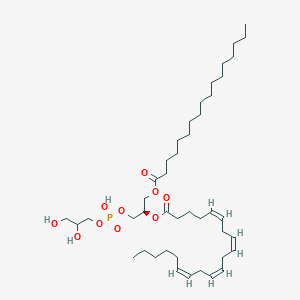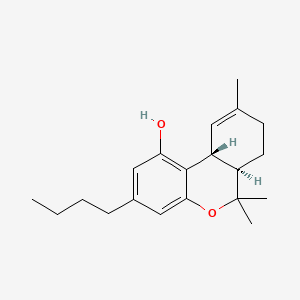
Butyl-delta(9)-tetrahydrocannabinol
Vue d'ensemble
Description
Δ9-THCB (CRM) is a certified reference material categorized as a phytocannabinoid. Δ9-THCB has been found in Cannabis samples seized by law enforcement. This product is intended for research and forensic applications.
Δ9-THCB is an analytical reference standard categorized as a phytocannabinoid. Δ9-THCB has been found in Cannabis samples seized by law enforcement. Δ9-THCB is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Pharmacological Specificity and Animal Models
- Butyl-delta(9)-tetrahydrocannabinol (THC) has been studied for its specificity in pharmacological effects. Research using rhesus monkeys trained to discriminate delta 9-THC from a vehicle in a drug discrimination procedure showed that delta 9-THC discrimination was pharmacologically specific. None of the non-cannabinoid drugs fully substituted for delta 9-THC. This finding suggests that delta 9-THC discrimination studies in monkeys may predict the subjective effects of cannabinoid drugs in humans (Wiley et al., 1995).
Therapeutic Opportunities in Various Diseases
- Delta(9)-tetrahydrocannabinol, which binds cannabinoid receptors, is involved in numerous physiopathological processes, including the modulation of neurotransmitter release and regulation of pain perception. Despite its psychotropic effects, non-psychotropic plant-derived cannabinoids like butyl-delta(9)-THC show potential therapeutic applications in various diseases like inflammation, diabetes, cancer, and neurodegenerative diseases (Izzo et al., 2009).
Metabolism in Mice
- The metabolism of n-butyl homologues of delta 9-THC has been studied in mice. The major metabolic routes included hydroxylations and oxidation, which were similar to the metabolism of pentyl homologues, the major constituents of cannabis. This study provides insights into the metabolic pathways of cannabinoids in animal models (Brown & Harvey, 1988).
Potential in Pharmacological Research
- Butyl-delta(9)-THC analogs have been synthesized and evaluated for biological activity, indicating the potential of these compounds in pharmacological research. The variations in the substituents at specific positions on the THC molecule can lead to differences in biological activity, highlighting the versatility of THC analogs for therapeutic use (Robertson et al., 1984).
Analgesic and Anti-inflammatory Properties
- The butyl homologue of Δ9-tetrahydrocannabinol, Δ9-THCB, isolated from Cannabis sativa, exhibited an affinity for human CB1 and CB2 receptors comparable to Δ9-THC. Studies on Δ9-THCB suggested potential analgesic and anti-inflammatory properties, indicating its therapeutic potential in pain management and inflammation (Linciano et al., 2019).
Mécanisme D'action
Target of Action
Butyl-delta(9)-tetrahydrocannabinol, also known as Butyl-delta(9)-THC or delta-9-tetrahydrocannabinol-c4, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Butyl-delta(9)-THC interacts with its targets, the CB1 and CB2 receptors, by binding to them . This cannabinoid has a higher affinity for the CB1 receptors , meaning it binds more efficiently to these receptors compared to Delta 9-THC .
Biochemical Pathways
It is known that the interaction of thc with the cb1 and cb2 receptors can affect various signaling pathways within the cell
Pharmacokinetics
It is known that thc compounds are lipophilic and can be stored in fat tissues, which can affect their bioavailability .
Result of Action
It is suggested that butyl-delta(9)-thc has similar effects as delta 9-thc, potentially exhibitinganti-inflammatory and pain-reducing properties .
Action Environment
The action, efficacy, and stability of Butyl-delta(9)-THC can be influenced by various environmental factors. For instance, the presence of other cannabinoids and the specific strain of cannabis from which it is derived can impact its effects . Additionally, individual factors such as a person’s metabolism, tolerance, and the method of consumption can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Butyl-delta(9)-tetrahydrocannabinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The interaction with CB1 receptors, predominantly found in the brain and central nervous system, influences neurotransmitter release, leading to its psychoactive effects. The binding to CB2 receptors, located in peripheral tissues and immune cells, modulates immune responses and inflammation
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in neurotransmitter release and synaptic plasticity. This compound also impacts gene expression by activating transcription factors such as CREB (cAMP response element-binding protein), which regulates genes involved in neuronal survival and plasticity. In immune cells, this compound modulates cytokine production and cellular metabolism, leading to anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH. In in vitro studies, this compound has been shown to maintain its activity for several hours, with gradual degradation over time. In in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and pain-relieving properties without significant adverse effects. At high doses, this compound can cause toxic effects, including alterations in motor function, cognitive impairment, and immune suppression. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes metabolize this compound into active and inactive metabolites, which can influence its pharmacological effects. The compound may also interact with cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific transporters or binding proteins. Once inside the cells, this compound can accumulate in lipid-rich compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can influence cellular processes such as protein synthesis and energy metabolism .
Propriétés
IUPAC Name |
(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h10-12,15-16,21H,5-9H2,1-4H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCQSGYWGBDSIY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208712 | |
| Record name | Tetrahydrocannabinol-C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60008-00-6 | |
| Record name | (6aR-trans)-3-Butyl-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl-delta(9)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinol-C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BUTYL-.DELTA.9-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIC9QAS59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)


